N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-5-3-2-4-11(12)15-13(17)10-16-8-6-14-7-9-16;/h2-5,14H,6-10H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDBOKGKQGIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on cytotoxicity, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound features a piperazine ring connected to an acetamide moiety and a methoxyphenyl group, which may influence its biological properties.
1. Cytotoxicity
Research indicates that derivatives of piperazine, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values for these compounds suggest significant cytotoxic potential, with some derivatives showing IC50 values as low as 1.4 µM against MDA-MB-231 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5l | MDA-MB-231 | 1.4 |
| 5a | HepG2 | 74.2 |
| Sorafenib | MDA-MB-231 | 5.2 |
This table summarizes the cytotoxic activity of selected compounds, highlighting the efficacy of this compound derivatives in comparison to established chemotherapeutics.
2. Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of various enzymes. In particular, piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Although specific data for this compound is limited, related compounds have demonstrated promising AChE inhibitory activity .
3. Antimicrobial Activity
The antimicrobial properties of similar piperazine derivatives have been examined, revealing moderate activity against various pathogens. However, the specific activity of this compound against microbial strains remains to be fully characterized .
Case Studies and Research Findings
Several studies have explored the biological activities associated with piperazine derivatives:
- Study on Cytotoxicity : A study synthesized various piperazine derivatives and assessed their cytotoxic effects on HepG2 and MDA-MB-231 cell lines. The results indicated that modifications in the piperazine structure could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Inhibition of nSMase2 : Another line of research focused on neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Although not directly tested on this compound, the findings highlight the potential for similar compounds to modulate exosome release and cellular signaling pathways .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits potential as a ligand for various receptors, including:
- Histamine Receptors: Investigated for antihistaminic effects, which could be beneficial in treating allergic reactions.
- Dopamine Receptors: Its affinity for dopamine receptors suggests potential antipsychotic effects, making it a candidate for psychiatric disorder treatments.
Mechanism of Action:
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride interacts with specific molecular targets, modulating their activity. This interaction leads to various biological effects, which are still under investigation to fully understand the pathways involved .
Biological Research
Receptor Binding Studies:
The compound has been explored as a ligand in receptor binding studies, contributing to the understanding of receptor-ligand interactions. Its structure allows it to engage with multiple biological targets, enhancing its relevance in drug design and development .
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of piperazine derivatives similar to this compound. These compounds demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .
Table 1: Summary of Key Studies on this compound
Industrial Applications
In addition to its biological significance, this compound is being investigated for its utility in the development of new materials and catalysts within the chemical industry. Its unique structure may facilitate the synthesis of more complex molecules, enhancing its applicability in various industrial processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, and how can purity be validated?
- Methodology :
- Synthesis : Use nucleophilic substitution or coupling reactions (e.g., amide bond formation between 2-methoxyphenylamine and piperazine-linked acetyl chloride intermediates). Post-synthetic hydrochlorination ensures salt formation .
- Purity Validation : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate using nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a Rigaku AFC10/Saturn724+ diffractometer (Cu-Kα radiation, λ = 1.54178 Å). Collect φ and ω scans at 100 K .
- Refinement : Apply the SHELX suite (SHELXL-2018) for structure solution and refinement. Monitor R-factors (e.g., R₁ < 0.05 for high-resolution data) and validate thermal displacement parameters .
Q. What in vitro assays are suitable for evaluating its anticancer activity?
- Methodology :
- MTT Assay : Screen against cancer cell lines (e.g., HCT-116, MCF-7) using a 72-hour exposure period. Calculate IC₅₀ values via nonlinear regression analysis. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity for serotonin or dopamine receptors?
- Methodology :
- SAR Analysis : Replace the 2-methoxyphenyl group with halogenated (e.g., 4-Cl) or bulkier aryl substituents to modulate receptor binding. Compare affinity via radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .
- Computational Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT₁A PDB: 7E2Z). Prioritize modifications that improve hydrogen bonding with Ser159 or reduce steric clashes .
Q. How should researchers resolve contradictions in reported biological efficacy across studies?
- Methodology :
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values for HT-29 cells) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Control for variables like cell passage number and assay protocols .
- Dose-Response Reproducibility : Validate discrepancies using orthogonal assays (e.g., SRB assay vs. ATP-luminescence) and standardize compound solubility (DMSO concentration ≤0.1%) .
Q. What strategies optimize pharmacokinetics for in vivo neuropharmacology studies?
- Methodology :
- Solubility Enhancement : Formulate with cyclodextrin derivatives (e.g., HP-β-CD) or nanoemulsions. Measure logP via shake-flask method (target logP ~2.5 for blood-brain barrier penetration) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Identify major metabolites with LC-MS/MS and modify labile groups (e.g., piperazine N-methylation) .
Q. How can researchers validate target engagement in complex biological matrices?
- Methodology :
- Photoaffinity Labeling : Synthesize a probe with a diazirine tag and azide handle. Confirm binding via click chemistry (CuAAC) and streptavidin pull-down followed by LC-MS/MS .
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hr), lyse, and heat to denature unbound targets. Quantify remaining soluble protein via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
